Ethyl 8-cyclobutyl-8-oxooctanoate
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Overview
Description
Ethyl 8-cyclobutyl-8-oxooctanoate is an organic compound with the molecular formula C14H24O3. It is characterized by the presence of a cyclobutyl group and an oxo group attached to an octanoate ester. This compound is typically found as a colorless oil and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-cyclobutyl-8-oxooctanoate can be achieved through several methods. One common approach involves the esterification of 8-cyclobutyl-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of the compound with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 8-cyclobutyl-8-oxooctanoic acid.
Reduction: Formation of 8-cyclobutyl-8-hydroxyoctanoate.
Substitution: Formation of various substituted octanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-cyclobutyl-8-oxooctanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-cyclobutyl-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and signaling pathways, resulting in specific biological effects .
Comparison with Similar Compounds
- Ethyl 8-cyclopropyl-8-oxooctanoate
- Ethyl 8-cyclopentyl-8-oxooctanoate
- Ethyl 8-cyclohexyl-8-oxooctanoate
Comparison: Ethyl 8-cyclobutyl-8-oxooctanoate is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different cycloalkyl groups, such as cyclopropyl, cyclopentyl, or cyclohexyl groups. These differences can influence the compound’s reactivity, stability, and biological activity .
Properties
IUPAC Name |
ethyl 8-cyclobutyl-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c1-2-17-14(16)11-6-4-3-5-10-13(15)12-8-7-9-12/h12H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAYUJVXRCJSEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645658 |
Source
|
Record name | Ethyl 8-cyclobutyl-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-24-4 |
Source
|
Record name | Ethyl 8-cyclobutyl-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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